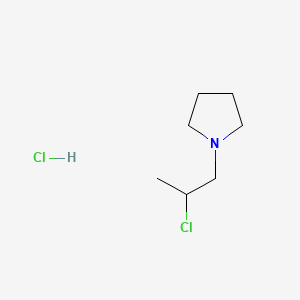

1-(2-Chloropropyl)pyrrolidinium chloride

Description

1-(2-Chloropropyl)pyrrolidinium chloride is a quaternary ammonium salt featuring a pyrrolidinium cation substituted with a 2-chloropropyl group and a chloride counterion. This compound belongs to the broader class of pyrrolidinium-based ionic liquids and salts, which are widely studied for their tunable physicochemical properties and applications in catalysis, pharmaceuticals, and materials science. The presence of the chlorine atom on the propyl chain distinguishes it from simpler alkyl-substituted pyrrolidinium salts, influencing its polarity, solubility, and biological interactions .

Properties

CAS No. |

84712-91-4 |

|---|---|

Molecular Formula |

C7H15Cl2N |

Molecular Weight |

184.10 g/mol |

IUPAC Name |

1-(2-chloropropyl)pyrrolidine;hydrochloride |

InChI |

InChI=1S/C7H14ClN.ClH/c1-7(8)6-9-4-2-3-5-9;/h7H,2-6H2,1H3;1H |

InChI Key |

JNSHTZQWYREZBE-UHFFFAOYSA-N |

Canonical SMILES |

CC(CN1CCCC1)Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Chloropropyl)pyrrolidinium chloride can be synthesized through the reaction of pyrrolidine with 2-chloropropyl chloride under controlled conditions. The reaction typically involves the use of a solvent such as dichloromethane and a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In industrial settings, the production of 1-(2-Chloropropyl)pyrrolidinium chloride may involve continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion of reactants to the desired product while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloropropyl)pyrrolidinium chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.

Oxidation and Reduction Reactions: It can undergo oxidation to form corresponding N-oxides or reduction to form secondary amines.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

Oxidation: Reagents such as hydrogen peroxide or peracids can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

Substitution Reactions: Products include various substituted pyrrolidinium salts.

Oxidation: N-oxides of pyrrolidinium derivatives.

Reduction: Secondary amines.

Scientific Research Applications

1-(2-Chloropropyl)pyrrolidinium chloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Chloropropyl)pyrrolidinium chloride involves its role as a phase-transfer catalyst. It facilitates the transfer of reactants between aqueous and organic phases, thereby enhancing the rate of reaction. The pyrrolidinium cation interacts with the reactants, stabilizing the transition state and lowering the activation energy required for the reaction .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The physicochemical and biological properties of pyrrolidinium salts are highly dependent on the substituents attached to the nitrogen atom. Below is a comparative analysis with structurally related compounds:

Key Findings from Comparative Studies

Cytotoxicity Trends: Alkyl chain length correlates with toxicity in pyrrolidinium salts. For example, BmPy-Cl (butyl chain) exhibits an IC₅₀ of 0.8 mM in MCF7 cells, while propyl-substituted analogs are less toxic . However, this requires experimental validation.

Physical Properties: Halogenation (e.g., chlorine) increases polarity, enhancing solubility in polar solvents like water or ethanol. This contrasts with butyl- or propyl-substituted pyrrolidinium salts, which are more hydrophobic and often used in ionic liquids . Crystallographic studies of 1-methyl-1-propylpyrrolidinium chloride reveal weak C–H⋯Cl interactions, whereas the 2-chloropropyl variant may exhibit stronger halogen-based interactions, affecting crystal packing .

Synthetic Considerations :

- The synthesis of 1-(2-chloropropyl)pyrrolidinium chloride likely involves alkylation of pyrrolidine with 2-chloropropyl halides. This process may face challenges such as elimination reactions due to the β-chlorine atom, unlike simpler alkylation reactions for BmPy-Cl .

Functional Applications :

- BmPy-Cl and related salts are prominent in ionic liquid research due to their low melting points and high conductivity. The chlorine substituent in 1-(2-chloropropyl)pyrrolidinium chloride could expand its utility in reactions requiring polar media or as a precursor for functionalized materials .

- Buflomedil HCl demonstrates how bulky aromatic substituents enable pharmacological activity, suggesting that the 2-chloropropyl variant might be tailored for niche therapeutic roles, such as targeted drug delivery .

Biological Activity

1-(2-Chloropropyl)pyrrolidinium chloride is an ionic liquid with notable biological activity. This compound has garnered attention in various fields, including medicinal chemistry, catalysis, and materials science. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and research findings.

1-(2-Chloropropyl)pyrrolidinium chloride is classified as a pyrrolidinium-based ionic liquid. Its molecular formula is C6H13Cl2N, and it possesses unique properties that make it suitable for various applications. The presence of the chloropropyl group enhances its solubility and reactivity in biological systems.

The biological activity of 1-(2-Chloropropyl)pyrrolidinium chloride can be attributed to its ability to interact with biological membranes and proteins. Ionic liquids often exhibit low toxicity and high stability, making them potential candidates for drug delivery systems and biocatalysis.

Antimicrobial Activity

Research has shown that 1-(2-Chloropropyl)pyrrolidinium chloride exhibits significant antimicrobial properties. A study conducted by Jankowska-Wajda et al. demonstrated that this compound effectively inhibited the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined for several pathogens:

| Pathogen | MIC (mg/L) |

|---|---|

| Escherichia coli | 128 |

| Staphylococcus aureus | 64 |

| Pseudomonas aeruginosa | 256 |

These findings suggest that 1-(2-Chloropropyl)pyrrolidinium chloride could be developed into a new class of antimicrobial agents.

Cytotoxicity Studies

In vitro cytotoxicity studies using human cell lines have indicated that 1-(2-Chloropropyl)pyrrolidinium chloride has a moderate cytotoxic effect. The compound was tested against several cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells. The results are summarized in the following table:

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 25 |

| HeLa | 30 |

These results indicate that while the compound exhibits some cytotoxicity, further studies are necessary to evaluate its selectivity and potential therapeutic applications.

Case Study 1: Antimicrobial Efficacy

In a clinical setting, a formulation containing 1-(2-Chloropropyl)pyrrolidinium chloride was tested against biofilms formed by Staphylococcus aureus. The study found that the ionic liquid significantly reduced biofilm formation by up to 70% at sub-MIC concentrations. This suggests potential applications in preventing infections associated with medical devices.

Case Study 2: Biocatalysis

Another study explored the use of 1-(2-Chloropropyl)pyrrolidinium chloride as a solvent for enzymatic reactions. Lipase B from Candida antarctica was immobilized in an ionic liquid matrix containing this compound. The results showed enhanced enzyme activity and stability compared to traditional organic solvents, indicating its potential as a green solvent for biocatalytic processes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.